An In-depth Technical Guide to 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is a halogenated, trifluoromethyl-substituted pyridine derivative. Its molecular structure, featuring a trifluoromethylbenzyl ether linked to a chloropyridine core, suggests its potential as a valuable intermediate in the synthesis of novel bioactive molecules. The pyridine scaffold is a fundamental component in numerous pharmaceuticals and agrochemicals, exhibiting a wide array of biological activities.[1] The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides a comprehensive overview of the predicted chemical properties, a detailed synthetic protocol, reactivity profile, and potential applications of this compound, serving as a foundational resource for researchers in organic synthesis and drug discovery.
Physicochemical Properties
| Property | Predicted Value / Information |
| Molecular Formula | C13H9ClF3NO |
| Molecular Weight | 287.67 g/mol |
| IUPAC Name | 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine |
| CAS Number | Not assigned (as of current search) |
| Appearance | Expected to be a solid at room temperature |
| Solubility | Likely soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Poorly soluble in water. |
| Boiling Point | Expected to be high, likely over 250 °C, due to its molecular weight and polar nature. |
| Melting Point | Expected to be in the range of 50-100 °C, by analogy to similar substituted pyridines. |
Synthesis Protocol: Williamson Ether Synthesis
The most logical and widely used method for preparing ethers of this type is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[5] In this case, 4-chloro-2-hydroxypyridine is deprotonated to form the corresponding alkoxide, which then reacts with 4-(trifluoromethyl)benzyl bromide.
Reaction Scheme:
Caption: Proposed synthesis of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine via Williamson ether synthesis.
Step-by-Step Methodology:
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Preparation of the Alkoxide:
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To a solution of 4-chloro-2-hydroxypyridine (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq).[6] Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for this purpose, ensuring complete deprotonation.[3] Alternatively, a weaker base like potassium carbonate (K₂CO₃) can be used, often requiring heating.
-
Stir the mixture at room temperature (or with heating if using a weaker base) for 30-60 minutes to allow for the complete formation of the sodium 4-chloro-2-pyridyloxide intermediate.
-
-
Addition of the Alkyl Halide:
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Reaction Monitoring and Work-up:
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Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
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Predicted Chemical Reactivity
The chemical reactivity of 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is dictated by the electronic properties of its constituent moieties.
Caption: A typical analytical workflow for the characterization of the target compound.
Predicted Spectroscopic Data:
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons of the pyridine ring (3H).- Aromatic protons of the trifluoromethylbenzyl group (4H, likely two doublets).- A singlet for the benzylic methylene protons (-CH₂-) around 5.0-5.5 ppm. |
| ¹³C NMR | - Resonances for the carbon atoms of the pyridine ring.- Resonances for the carbon atoms of the trifluoromethylbenzyl group.- A quartet for the trifluoromethyl carbon due to C-F coupling. |
| ¹⁹F NMR | - A singlet for the -CF₃ group. |
| Mass Spec (ESI-MS) | - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight. |
| IR Spectroscopy | - Aromatic C-H stretching vibrations.- C-O-C (ether) stretching vibrations.- C-Cl stretching vibrations.- Strong C-F stretching vibrations. |
Potential Applications
Given the prevalence of trifluoromethylpyridine moieties in bioactive compounds, 4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine is a promising building block for:
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Agrochemicals: Many herbicides and insecticides contain the trifluoromethylpyridine core structure. [7]This compound could serve as a precursor for the synthesis of new crop protection agents.
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Pharmaceuticals: The pyridine ring is a common feature in drugs targeting a wide range of diseases. [1]The unique substitution pattern of this molecule could be exploited to develop novel therapeutic agents with improved pharmacological profiles. The trifluoromethyl group can enhance properties like metabolic stability and receptor binding affinity. [2]* Materials Science: Pyridine derivatives are also used in the development of functional materials, such as ligands for metal complexes and components of organic light-emitting diodes (OLEDs).
Conclusion
4-Chloro-2-((4-(trifluoromethyl)benzyl)oxy)pyridine represents a synthetically accessible and versatile building block with significant potential in medicinal chemistry, agrochemical research, and materials science. This guide provides a foundational understanding of its predicted properties, a robust synthetic strategy, and a framework for its further exploration and application. The strategic combination of a reactive chloropyridine core and a metabolically robust trifluoromethylbenzyl group makes it an attractive starting point for the development of novel and functional molecules.
References
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Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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PubChemLite. (n.d.). 4-chloro-2-fluoro-5-(trifluoromethyl)pyridine (C6H2ClF4N). Retrieved from [Link]
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Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]
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World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). PHARMACOLOGICAL ACTIVITIES OF PYRIDINE DERIVATIVES: A REVIEW. Retrieved from [Link]
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EPA. (n.d.). 6-(5-Chloro-2-((4-chloro-2-fluorobenzyl)oxy)benzyl)pyridine-2-carboxylic acid. Retrieved from [Link]
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mzCloud. (2019, March 6). 4 Chloro N 2 chloro 4 trifluoromethyl phenyl benzenesulfonamide. Retrieved from [Link]
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ACS Publications. (2018, October 5). A Ritter-Type Route to N-Benzylamides by Multicomponent Reaction Based on p-(Trifluoromethyl)-p-quinols. Retrieved from [Link]
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